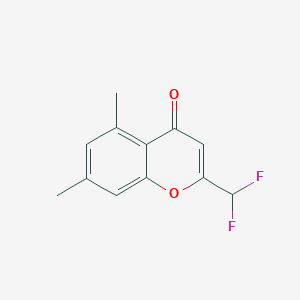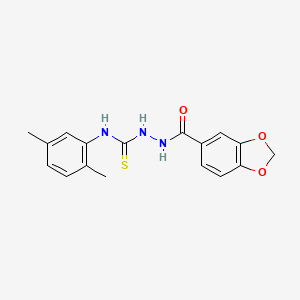![molecular formula C12H14BrN3O3 B5752385 4-bromo-N'-[(morpholin-4-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5752385.png)
4-bromo-N'-[(morpholin-4-ylcarbonyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N’-[(morpholin-4-ylcarbonyl)oxy]benzenecarboximidamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a bromine atom, a morpholine ring, and a benzenecarboximidamide group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(morpholin-4-ylcarbonyl)oxy]benzenecarboximidamide typically involves the following steps:
Formation of Benzenecarboximidamide: The benzenecarboximidamide moiety is synthesized by reacting the brominated benzene derivative with cyanamide (NH2CN) under acidic conditions.
Morpholine Ring Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where the benzenecarboximidamide derivative reacts with morpholine in the presence of a suitable base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of 4-bromo-N’-[(morpholin-4-ylcarbonyl)oxy]benzenecarboximidamide may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the bromine atom or the morpholine ring may be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the benzenecarboximidamide group, converting it to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaN3, KCN, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring or bromine atom.
Reduction: Amines derived from the reduction of the benzenecarboximidamide group.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
4-bromo-N’-[(morpholin-4-ylcarbonyl)oxy]benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N’-[(morpholin-4-ylcarbonyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The bromine atom and morpholine ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-N’-[(morpholin-4-ylcarbonyl)oxy]benzenecarboximidamide: Similar structure with a chlorine atom instead of bromine.
4-fluoro-N’-[(morpholin-4-ylcarbonyl)oxy]benzenecarboximidamide: Similar structure with a fluorine atom instead of bromine.
4-iodo-N’-[(morpholin-4-ylcarbonyl)oxy]benzenecarboximidamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
4-bromo-N’-[(morpholin-4-ylcarbonyl)oxy]benzenecarboximidamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O3/c13-10-3-1-9(2-4-10)11(14)15-19-12(17)16-5-7-18-8-6-16/h1-4H,5-8H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXSXGXXIGHRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2,3-dimethylanilino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5752302.png)

![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)



![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)





![[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5752373.png)

